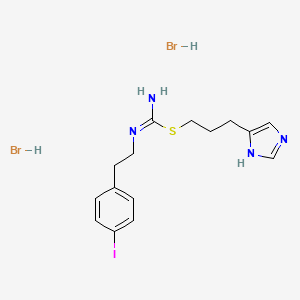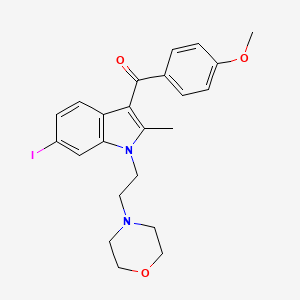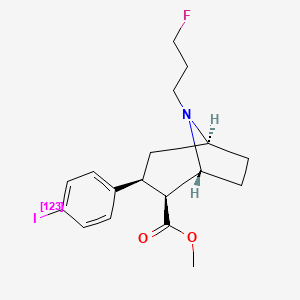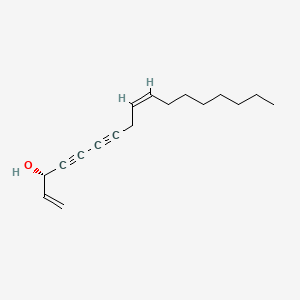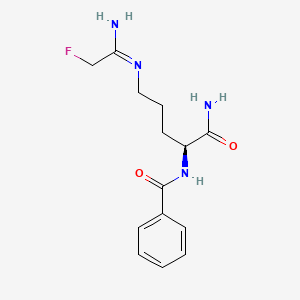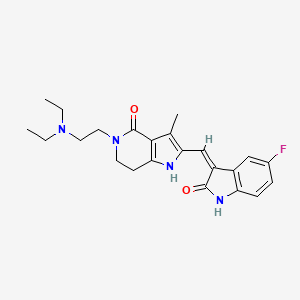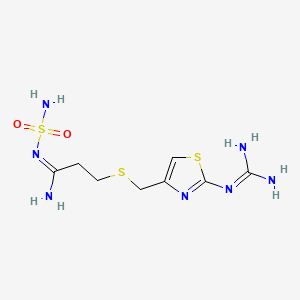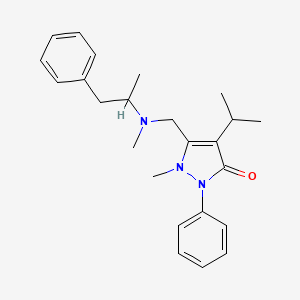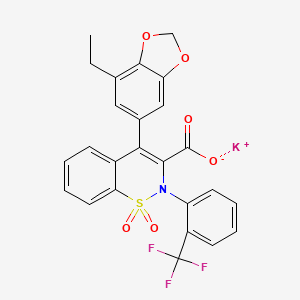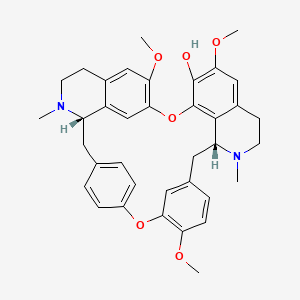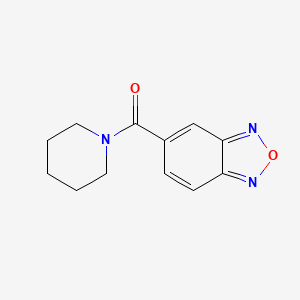![molecular formula C25H28N4O2 B1672115 N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide CAS No. 148547-33-5](/img/structure/B1672115.png)
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide
Übersicht
Beschreibung
“N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide” is a chemical compound with the molecular formula C25H28N4O2. It has a molecular weight of 416.5 g/mol . It is also known by other names such as GR 125743 and has a CAS number 148547-33-5 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string and Canonical SMILES provide a detailed representation of its structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been evaluated for their inhibitory activity against various kinases .Physical And Chemical Properties Analysis
The compound has several computed properties. It has an XLogP3-AA value of 3.6, indicating its lipophilicity. It has one hydrogen bond donor and five hydrogen bond acceptors. It also has five rotatable bonds .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research indicates that derivatives of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide exhibit significant anticonvulsant activity. Specifically, certain derivatives have shown effectiveness in tests such as the maximum electroshock seizure (MES) and metrazole seizure threshold tests. This suggests potential applications in the development of new antiepileptic drugs (Obniska & Zagórska, 2003).
Tuberculostatic Activity
Some derivatives of this compound have been explored for their tuberculostatic activity, displaying minimum inhibiting concentrations within a certain range. This indicates the potential of these compounds in the treatment of tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Antimicrobial Screening
Derivatives of this compound have also been synthesized and screened for their antimicrobial properties. Some of these derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as against certain fungal strains, suggesting potential use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anti-inflammatory Activities
Research into certain pyridinyl- and indazolyl benzamide derivatives of this compound has shown them to possess anti-inflammatory activities. These compounds have been evaluated for their effectiveness against inflammation and found to exhibit better pharmacological responses than some reference controls (Hussain, Abdulla, Amr, Al-Omar, & Shalaby, 2015).
5-HT1A Receptor Binding
Certain derivatives of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide have been found to bind selectively to serotonin (5-HT1A) receptors, indicating potential applications in neuropharmacology and the study of serotonin-related disorders (Glennon, Naiman, Lyon, & Titeler, 1988).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXPYACARZYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



